Cucurbitacin B

Catalog No.
S524548
CAS No.
6199-67-3
M.F
C32H46O8
M. Wt
558.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cucurbitacin B

CAS Number

6199-67-3

Product Name

Cucurbitacin B

IUPAC Name

[(E)-6-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

Molecular Formula

C32H46O8

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+

InChI Key

IXQKXEUSCPEQRD-OUKQBFOZSA-N

SMILES

O[C@@H]1C(C(C)(C)C2=CC[C@]([C@@](C[C@@H](O)[C@]3([H])[C@](O)(C)C(/C=C/C(C)(C)OC(C)=O)=O)(C)[C@]3(C)CC4=O)([H])[C@]4(C)[C@]2([H])C1)=O

Solubility

Soluble in DMSO

Synonyms

Cucurbitacin B; Cuc B; NSC 49451; NSC 144154.

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O

Description

The exact mass of the compound Cucurbitacin B is 558.3193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Anti-Cancer Properties

Studies have shown that cucurbitacin B exhibits various anti-cancer properties in vitro and in vivo models. These properties include:

  • Cell cycle arrest: Cucurbitacin B has been observed to arrest cancer cell division at the G2/M phase []. This disrupts the regular cell cycle progression and hinders uncontrolled proliferation of cancer cells.
  • Induction of apoptosis: Cucurbitacin B can trigger apoptosis, or programmed cell death, in various cancer cell lines []. This eliminates unwanted cancer cells.
  • Targeting cancer stem cells: Research suggests cucurbitacin B may target cancer stem cells, a subpopulation critical for tumor initiation and drug resistance []. This could be a valuable strategy to overcome treatment challenges.

Cucurbitacin B is a naturally occurring tetracyclic triterpenoid compound classified under the cucurbitacin family, primarily isolated from plants in the Cucurbitaceae family, such as Citrullus colocynthis and Cucumis melo. Its chemical formula is C32H46O8C_{32}H_{46}O_8, with a molecular weight of approximately 558.712 g/mol. The compound exhibits a characteristic bitter taste, which serves as a defense mechanism against herbivores and pathogens. Cucurbitacin B has garnered attention for its potential pharmacological properties, particularly in oncology and inflammatory conditions, due to its cytotoxic effects on various cancer cell lines .

, including esterification and acylation, which modify its structure to enhance biological activity or reduce toxicity. For example, cucurbitacin B can react with p-toluenesulfonyl chloride in the presence of DABCO to yield sulfonyl derivatives that exhibit improved pharmacological properties . Additionally, modifications at specific hydroxyl groups have been explored to develop derivatives with enhanced anti-cancer activity while minimizing toxicity .

Cucurbitacin B has demonstrated significant biological activity, particularly in anticancer research. It exhibits potent cytotoxicity against several cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer), with reported IC50 values indicating strong inhibitory effects . The compound's mechanism of action involves the inhibition of the JAK/STAT signaling pathway, leading to apoptosis in tumor cells. Moreover, cucurbitacin B has shown anti-inflammatory properties and potential applications in treating conditions like hepatotoxicity and generalized inflammation .

The synthesis of cucurbitacin B and its derivatives typically involves multi-step organic reactions. One common method includes the cyclization of 2,3-oxidosqualene to form cucurbitadienol, followed by enzymatic modifications leading to cucurbitacin B . Recent studies have also focused on synthesizing derivatives through selective acylation of hydroxyl groups using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine . These synthetic approaches aim to enhance the compound's therapeutic efficacy while reducing associated toxicities.

Cucurbitacin B is primarily researched for its potential applications in cancer therapy due to its cytotoxic properties. It has been investigated as an adjunct treatment in combination with chemotherapeutic agents like gemcitabine for pancreatic cancer, showing synergistic effects that enhance anti-tumor activity without significant toxicity . Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory diseases and conditions related to immune dysfunction .

Research on cucurbitacin B has revealed its interactions with various biological targets. It has a high affinity for human serum albumin, influencing the pharmacokinetics of other drugs such as non-steroidal anti-inflammatory drugs (NSAIDs) by enhancing their binding capacity . Furthermore, studies have indicated that cucurbitacin B can modulate signaling pathways involved in cell proliferation and apoptosis, making it a valuable compound for further investigation in therapeutic contexts .

Cucurbitacin B belongs to a larger family of cucurbitacins, which includes several structurally similar compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cucurbitacin ATetracyclic triterpeneExhibits strong anti-inflammatory and antitumor activities
Cucurbitacin CTetracyclic triterpeneKnown for lower cytotoxicity compared to Cucurbitacin B
Cucurbitacin DTetracyclic triterpeneDisplays different receptor interactions
Cucurbitacin ETetracyclic triterpeneCommonly associated with bitterness in melons
Dihydrocucurbitacin BModified derivativeReduced toxicity while maintaining some anticancer effects

Cucurbitacin B is unique among these compounds due to its potent cytotoxicity combined with specific signaling pathway modulation capabilities. Its derivatives are actively being studied for enhanced therapeutic profiles that could surpass those of other cucurbitacins .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS FROM ABSOLUTE ETHANOL

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

558.31926842 g/mol

Monoisotopic Mass

558.31926842 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Melting Point

180 - 182 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0115W5MABF

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

THE BINDING OF CUCURBITACINS TO GLUCOCORTICOID RECEPTORS IN HELA CELL-FREE SYSTEMS & IN INTACT CELLS WAS STUDIED BY COMPETITION WITH (3)H-CORTISOL. CUCURBITACINS DIMINISHED THE (3)H-CORTISOL BINDING. THE DIFFERENCE IN BINDING AFFINITY AT TWO TEMPERATURES SUGGEST THAT CUCURBITACINS ARE METABOLIZED UNDER PHYSIOLOGICAL CONDITIONS. A LINEAR CORRELATION WAS OBSERVED BETWEEN LOGARITHMS OF RELATIVE BINDING AFFINITIES & OF CYTOTOXIC ACTIVITIES OF CUCURBITACINS. HENCE, THE CUCURBITACIN BINDING TO GLUCOCORTICOID RECEPTORS SEEMS TO BE A NECESSARY STEP FOR CYTOTOXIC ACTION OF THESE COMPD.
EIGHT BIOLOGICALLY ACTIVE CUCURBITACINS ISOLATED FROM ROOTS OF BRYONIA ALBA, INCLUDING CUCURBITACIN B, WERE CYTOTOXIC IN TISSUE CULTURES OF KB & HELA CELLS. CUCURBITACIN B WAS EFFECTIVE ON TRANSPLANTABLE SARCOMA 180 & EHRLICH ASCITES CARCINOMA IN MICE.
IN RATS WITH IM WALKER CARCINOSARCOMA 256 & IN MICE WITH LEWIS LUNG CARCINOMA, ADMIN OF CUCURBITACIN B 0.8-1.6 MG/KG INHIBITED TUMOR DEVELOPMENT BUT THE LOW MARGIN BETWEEN ACTIVE & TOXIC DOSES RENDERED THE MATERIAL UNPROMISING AS A THERAPEUTIC AGENT.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6199-67-3

Wikipedia

Cucurbitacin b

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Methods of Manufacturing

ENSLIN, J SCI FOOD AGR 5, 410 (1954); ENSLIN ET AL, J SCI FOOD 8, 673 (1957); EISENHUT, NOLLER, J ORG CHEM 23, 1984 (1958); LAVIE, WILLNER, J AM CHEM SOC 80, 710 (1958). STRUCTURE: LAVIE ET AL, CHEM & IND (LONDON) 1959, 951; DE KOCK ET AL, J CHEM SOC 1963, 3828; VAN DER MERWE ET AL, J CHEM SOC 1963, 4275. STEREOCHEMISTRY: LAVIE ET AL, J ORG CHEM 28, 1790 (1963). /CUCURBITACINS B, D, & F/

Analytic Laboratory Methods

CHROMATOGRAPHIC & MASS SPECTRAL ANALYSIS OF CUCURBITACIN B IN 3 CUCUMIS SATIVUS CULTIVARS.
DETERMINATION OF CUCURBITACINS IN PLANT PREPN BY HIGH PRESSURE LIQUID CHROMATOGRAPHY & UV DETECTION AT 230 NM.

Dates

Modify: 2023-08-15
1: Luo WW, Zhao WW, Lu JJ, Wang YT, Chen XP. Cucurbitacin B suppresses metastasis mediated by reactive oxygen species (ROS) via focal adhesion kinase (FAK) in breast cancer MDA-MB-231 cells. Chin J Nat Med. 2018 Jan;16(1):10-19. doi: 10.1016/S1875-5364(18)30025-6. PubMed PMID: 29425586.
2: Qin S, Li J, Si Y, He Z, Zhang T, Wang D, Liu X, Guo Y, Zhang L, Li S, Li Q, Liu Y. Cucurbitacin B induces inhibitory effects via CIP2A/PP2A/Akt pathway in glioblastoma multiforme. Mol Carcinog. 2018 Feb 2. doi: 10.1002/mc.22789. [Epub ahead of print] PubMed PMID: 29393542.
3: Zhou J, Zhao T, Ma L, Liang M, Guo YJ, Zhao LM. Cucurbitacin B and SCH772984 exhibit synergistic anti-pancreatic cancer activities by suppressing EGFR, PI3K/Akt/mTOR, STAT3 and ERK signaling. Oncotarget. 2017 Oct 9;8(61):103167-103181. doi: 10.18632/oncotarget.21704. eCollection 2017 Nov 28. PubMed PMID: 29262554; PubMed Central PMCID: PMC5732720.
4: Sallam AM, Esmat A, Abdel-Naim AB. Cucurbitacin-B attenuates CCl(4) -induced hepatic fibrosis in mice through inhibition of STAT-3. Chem Biol Drug Des. 2017 Dec 17. doi: 10.1111/cbdd.13160. [Epub ahead of print] PubMed PMID: 29250925.
5: Zou C, Liu G, Liu S, Liu S, Song Q, Wang J, Feng Q, Su Y, Li S. Cucurbitacin B acts a potential insect growth regulator by antagonizing 20-hydroxyecdysone activity. Pest Manag Sci. 2017 Dec 4. doi: 10.1002/ps.4817. [Epub ahead of print] PubMed PMID: 29205800.
6: Mallick MN, Khan W, Parveen R, Ahmad S, Sadaf, Najm MZ, Ahmad I, Husain SA. Exploring the Cytotoxic Potential of Triterpenoids-enriched Fraction of Bacopa monnieri by Implementing In vitro, In vivo, and In silico Approaches. Pharmacogn Mag. 2017 Oct;13(Suppl 3):S595-S606. doi: 10.4103/pm.pm_397_16. Epub 2017 Oct 11. PubMed PMID: 29142420; PubMed Central PMCID: PMC5669103.
7: Garg S, Kaul SC, Wadhwa R. Cucurbitacin B and cancer intervention: Chemistry, biology and mechanisms (Review). Int J Oncol. 2018 Jan;52(1):19-37. doi: 10.3892/ijo.2017.4203. Epub 2017 Nov 10. PubMed PMID: 29138804.
8: Wang Z, Zhu W, Gao M, Wu C, Yang C, Yang J, Wu G, Yang B, Kuang H. Simultaneous determination of cucurbitacin B and cucurbitacin E in rat plasma by UHPLC-MS/MS: A pharmacokinetics study after oral administration of cucurbitacin tablets. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Oct 15;1065-1066:63-69. doi: 10.1016/j.jchromb.2017.09.024. Epub 2017 Sep 18. PubMed PMID: 28946127.
9: Qu Y, Cong P, Lin C, Deng Y, Li-Ling J, Zhang M. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells. Oncol Lett. 2017 Jul;14(1):145-152. doi: 10.3892/ol.2017.6148. Epub 2017 May 10. PubMed PMID: 28693146; PubMed Central PMCID: PMC5494940.
10: Zhang ZR, Gao MX, Yang K. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways. Exp Ther Med. 2017 Jul;14(1):805-812. doi: 10.3892/etm.2017.4547. Epub 2017 Jun 6. PubMed PMID: 28673003; PubMed Central PMCID: PMC5488743.
11: Marostica LL, de Barros ALB, Oliveira J, Salgado BS, Cassali GD, Leite EA, Cardoso VN, Lang KL, Caro MSB, Durán FJ, Schenkel EP, de Oliveira MC, Simões CMO. Antitumor effectiveness of a combined therapy with a new cucurbitacin B derivative and paclitaxel on a human lung cancer xenograft model. Toxicol Appl Pharmacol. 2017 Aug 15;329:272-281. doi: 10.1016/j.taap.2017.06.007. Epub 2017 Jun 10. PubMed PMID: 28610991.
12: Wang X, Tanaka M, Peixoto HS, Wink M. Cucurbitacins: elucidation of their interactions with the cytoskeleton. PeerJ. 2017 May 30;5:e3357. doi: 10.7717/peerj.3357. eCollection 2017. PubMed PMID: 28584704; PubMed Central PMCID: PMC5452965.
13: Liu X, Duan C, Ji J, Zhang T, Yuan X, Zhang Y, Ma W, Yang J, Yang L, Jiang Z, Yu H, Liu Y. Cucurbitacin B induces autophagy and apoptosis by suppressing CIP2A/PP2A/mTORC1 signaling axis in human cisplatin resistant gastric cancer cells. Oncol Rep. 2017 Jul;38(1):271-278. doi: 10.3892/or.2017.5648. Epub 2017 May 18. PubMed PMID: 28534965.
14: Xiao Y, Yang Z, Wu QQ, Jiang XH, Yuan Y, Chang W, Bian ZY, Zhu JX, Tang QZ. Cucurbitacin B Protects Against Pressure Overload Induced Cardiac Hypertrophy. J Cell Biochem. 2017 Nov;118(11):3899-3910. doi: 10.1002/jcb.26041. Epub 2017 May 23. PubMed PMID: 28390176.
15: Bajcsik N, Pfab R, Pietsch J. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 May 1;1052:128-134. doi: 10.1016/j.jchromb.2017.03.030. Epub 2017 Mar 28. PubMed PMID: 28376351.
16: Hua S, Liu X, Lv S, Wang Z. Protective Effects of Cucurbitacin B on Acute Lung Injury Induced by Sepsis in Rats. Med Sci Monit. 2017 Mar 18;23:1355-1362. PubMed PMID: 28315572; PubMed Central PMCID: PMC5367850.
17: Ding X, Chi J, Yang X, Hao J, Liu C, Zhu C, Wang X, Liu X, Niu Y, Ji W, Chen D, Wu X. Cucurbitacin B synergistically enhances the apoptosis-inducing effect of arsenic trioxide by inhibiting STAT3 phosphorylation in lymphoma Ramos cells. Leuk Lymphoma. 2017 Oct;58(10):2439-2451. doi: 10.1080/10428194.2017.1289521. Epub 2017 Feb 20. PubMed PMID: 28278714.
18: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. Doxorubicin has a synergistic cytotoxicity with cucurbitacin B in anaplastic thyroid carcinoma cells. Tumour Biol. 2017 Feb;39(2):1010428317692252. doi: 10.1177/1010428317692252. PubMed PMID: 28218042.
19: Touihri-Barakati I, Kallech-Ziri O, Ayadi W, Kovacic H, Hanchi B, Hosni K, Luis J. Cucurbitacin B purified from Ecballium elaterium (L.) A. Rich from Tunisia inhibits α5β1 integrin-mediated adhesion, migration, proliferation of human glioblastoma cell line and angiogenesis. Eur J Pharmacol. 2017 Feb 15;797:153-161. doi: 10.1016/j.ejphar.2017.01.006. Epub 2017 Jan 17. PubMed PMID: 28108377.
20: Niu Y, Sun W, Lu JJ, Ma DL, Leung CH, Pei L, Chen X. PTEN Activation by DNA Damage Induces Protective Autophagy in Response to Cucurbitacin B in Hepatocellular Carcinoma Cells. Oxid Med Cell Longev. 2016;2016:4313204. doi: 10.1155/2016/4313204. Epub 2016 Nov 30. PubMed PMID: 28042385; PubMed Central PMCID: PMC5155108.

Explore Compound Types